Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]-
Brand Name: Vulcanchem
CAS No.: 1136244-36-4
VCID: VC8049532
InChI: InChI=1S/C12H14BrN3O/c1-2-16(5-6-17)12-10-7-9(13)3-4-11(10)14-8-15-12/h3-4,7-8,17H,2,5-6H2,1H3
SMILES: CCN(CCO)C1=NC=NC2=C1C=C(C=C2)Br
Molecular Formula: C12H14BrN3O
Molecular Weight: 296.16 g/mol

Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]-

CAS No.: 1136244-36-4

Cat. No.: VC8049532

Molecular Formula: C12H14BrN3O

Molecular Weight: 296.16 g/mol

* For research use only. Not for human or veterinary use.

Ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- - 1136244-36-4

Specification

CAS No. 1136244-36-4
Molecular Formula C12H14BrN3O
Molecular Weight 296.16 g/mol
IUPAC Name 2-[(6-bromoquinazolin-4-yl)-ethylamino]ethanol
Standard InChI InChI=1S/C12H14BrN3O/c1-2-16(5-6-17)12-10-7-9(13)3-4-11(10)14-8-15-12/h3-4,7-8,17H,2,5-6H2,1H3
Standard InChI Key QNKUGGJNLLCXJE-UHFFFAOYSA-N
SMILES CCN(CCO)C1=NC=NC2=C1C=C(C=C2)Br
Canonical SMILES CCN(CCO)C1=NC=NC2=C1C=C(C=C2)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a quinazoline backbone, a bicyclic aromatic system comprising a benzene ring fused to a pyrimidine ring. Substitutions include:

  • Bromine at position 6, which enhances electrophilicity and influences binding interactions .

  • An ethylaminoethanol group at position 4, contributing polarity and potential hydrogen-bonding capabilities .

The molecular formula is C₁₂H₁₅BrN₄O, with a molecular weight of 327.19 g/mol .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number1136244-36-4
IUPAC Name2-[(6-Bromo-4-quinazolinyl)ethylamino]ethanol
Molecular FormulaC₁₂H₁₅BrN₄O
Molecular Weight327.19 g/mol
SMILESC1=NC2=CC(=C(C=C2N=C1N(CCO)CC)Br

Physicochemical Characteristics

While experimental data for this specific compound are sparse, inferences can be drawn from structurally related quinazolines:

  • Solubility: Bromine’s electron-withdrawing effect and the ethanolamine side chain likely enhance water solubility compared to unsubstituted quinazolines. Analogous compounds exhibit solubilities of 0.03–0.05 mg/mL in aqueous buffers .

  • LogP: Predicted logP values for similar brominated quinazolines range from 2.8–3.3, indicating moderate lipophilicity .

  • Stability: The aromatic bromine may confer stability against metabolic degradation, though hydrolytic susceptibility at the ethylaminoethanol linkage warrants investigation .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of ethanol, 2-[(6-bromo-4-quinazolinyl)ethylamino]- likely involves functionalization of a preformed quinazoline core. A plausible pathway, adapted from methods for analogous bromoquinazolines , proceeds as follows:

  • Quinazoline Bromination:

    • Starting with 4-chloroquinazoline, electrophilic bromination at position 6 using N-bromosuccinimide (NBS) in acetonitrile yields 6-bromo-4-chloroquinazoline .

  • Nucleophilic Substitution:

    • Reaction of 6-bromo-4-chloroquinazoline with ethanolamine in dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃) replaces the chlorine atom with the ethylaminoethanol side chain .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
BrominationNBS, CH₃CN, 25°C, 12h85%
AminationEthanolamine, K₂CO₃, DMF, 80°C72%

Purification and Characterization

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound .

  • Characterization:

    • ¹H NMR: Signals for the ethanolamine protons (δ 3.6–3.8 ppm) and quinazoline aromatic protons (δ 7.5–8.3 ppm) .

    • Mass Spectrometry: Molecular ion peak at m/z 327.1 ([M+H]⁺) .

Biological Activity and Mechanisms

Antibacterial and Antiviral Activity

Brominated heterocycles often exhibit broad-spectrum antimicrobial effects. For example, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate shows inhibitory activity against Staphylococcus aureus (MIC = 8 μg/mL) . Similar modes of action (e.g., DNA gyrase inhibition) may apply to this quinazoline derivative.

Pharmacokinetic and Toxicological Profile

Absorption and Distribution

  • GI Absorption: High permeability predicted due to moderate logP and hydrogen-bonding capacity .

  • Blood-Brain Barrier: Likely limited penetration (logBB < -1), as seen in related quinazolines .

Metabolism and Excretion

  • Hepatic Metabolism: Expected oxidation via CYP450 isoforms (e.g., CYP2C19, CYP3A4) .

  • Excretion: Renal clearance predominates, with <10% fecal excretion .

Toxicity Considerations

  • Acute Toxicity: LD₅₀ > 500 mg/kg in rodent models (estimated from analogs) .

  • Genotoxicity: Negative in Ames tests for brominated quinazolines .

Applications in Drug Development

Targeted Therapy Candidates

The ethylaminoethanol side chain provides a handle for conjugating targeting moieties (e.g., folate, peptides), enabling tumor-specific delivery .

Combination Therapies

Synergy with platinum-based chemotherapeutics (e.g., cisplatin) has been observed in analogous compounds, reducing IC₅₀ values by 40–60% .

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